N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-amine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
- N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide can be compared with other thiadiazole derivatives such as:
- This compound
- This compound
Uniqueness
- The unique combination of the hexyl chain, thiadiazole ring, and phenylacetamide moiety gives this compound distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
62347-72-2 |
---|---|
Molecular Formula |
C17H23N3OS |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-hexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide |
InChI |
InChI=1S/C17H23N3OS/c1-3-4-5-9-12-20(17-18-14(2)19-22-17)16(21)13-15-10-7-6-8-11-15/h6-8,10-11H,3-5,9,12-13H2,1-2H3 |
InChI Key |
VEJFONRAQYTWPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NC(=NS1)C)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.